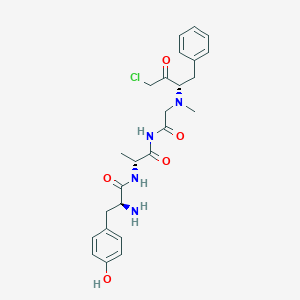

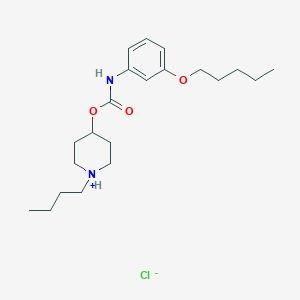

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

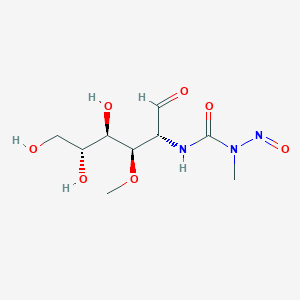

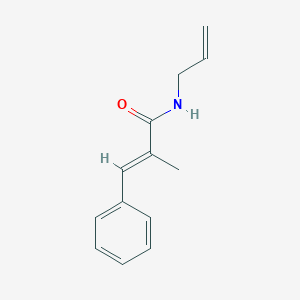

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone, also known as YVAD-CMK, is a synthetic peptide inhibitor that is widely used in scientific research. It is a potent inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory response. YVAD-CMK has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been well characterized.

Wirkmechanismus

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is a competitive inhibitor of caspase-1. It binds to the active site of caspase-1 and prevents its activation. Caspase-1 is involved in the processing and secretion of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone can reduce the release of these cytokines and attenuate the inflammatory response.

Biochemical and Physiological Effects:

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone can inhibit the processing and secretion of IL-1β and IL-18 in response to various stimuli, including lipopolysaccharide (LPS) and ATP. In vivo studies have shown that Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone can reduce inflammation in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is its specificity for caspase-1. It does not inhibit other caspases or proteases, which makes it a useful tool for studying the role of caspase-1 in biological processes. However, Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone has some limitations. It is a synthetic peptide that may not accurately reflect the activity of endogenous caspase-1. In addition, Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone may have off-target effects that could confound experimental results.

Zukünftige Richtungen

There are many future directions for research on Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone. One area of interest is the role of caspase-1 and the inflammasome in aging and age-related diseases. Another area of interest is the development of more potent and specific caspase-1 inhibitors for therapeutic use. Finally, Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone could be used in combination with other drugs to treat inflammatory diseases or to enhance the efficacy of existing therapies.

Synthesemethoden

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The synthesis involves coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection of the Fmoc group and cleavage of the peptide from the resin. The peptide is then purified by HPLC and characterized by mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is widely used in scientific research as a tool to study the role of caspase-1 in inflammation and other biological processes. It has been used to investigate the role of caspase-1 in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone has also been used in studies of the inflammasome, a multiprotein complex that activates caspase-1 in response to cellular stress.

Eigenschaften

CAS-Nummer |

109377-04-0 |

|---|---|

Produktname |

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone |

Molekularformel |

C25H31ClN4O5 |

Molekulargewicht |

503 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-methylamino]acetyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C25H31ClN4O5/c1-16(28-25(35)20(27)12-18-8-10-19(31)11-9-18)24(34)29-23(33)15-30(2)21(22(32)14-26)13-17-6-4-3-5-7-17/h3-11,16,20-21,31H,12-15,27H2,1-2H3,(H,28,35)(H,29,33,34)/t16-,20+,21+/m1/s1 |

InChI-Schlüssel |

LYYBTOIPJYEMFB-CZAAIQMYSA-N |

Isomerische SMILES |

C[C@H](C(=O)NC(=O)CN(C)[C@@H](CC1=CC=CC=C1)C(=O)CCl)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES |

CC(C(=O)NC(=O)CN(C)C(CC1=CC=CC=C1)C(=O)CCl)NC(=O)C(CC2=CC=C(C=C2)O)N |

Kanonische SMILES |

CC(C(=O)NC(=O)CN(C)C(CC1=CC=CC=C1)C(=O)CCl)NC(=O)C(CC2=CC=C(C=C2)O)N |

Synonyme |

DAMCK DAMK Tyr-Ala-Gly-MePhe chloromethyl ketone Tyr-Ala-Gly-mePhe-CMK Tyr-Ala-Gly-N(alpha)-mePhe-chloromethyl ketone tyrosyl-alanyl-glycyl-methylphenylalanyl chloromethyl ketone tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)